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Compound of Interest

Compound Name: Butylcycloheptylprodigiosin

Cat. No.: B15562521

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques used
for the characterization of Butylcycloheptylprodigiosin (BCHP), a member of the prodigiosin
family of natural products. The following sections outline the experimental protocols for Nuclear
Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid
Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
Butylcycloheptylprodigiosin by providing information about the chemical environment of its
hydrogen (*H) and carbon (3C) atoms.

Quantitative Data

Specific chemical shift values for Butylcycloheptylprodigiosin are typically found in the
supporting information of seminal publications on its synthesis and structural analysis.
Researchers are directed to these resources for precise data. For illustrative purposes, typical
chemical shift ranges for related prodigiosin structures are provided below.

Table 1: Representative *H NMR Chemical Shift Ranges for Prodigiosin Analogs
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Proton Type Chemical Shift (8) Range (ppm)
Pyrrole N-H 10.0-12.0
Aromatic/Heteroaromatic C-H 6.0-8.0

Methoxy (-OCH3) 3.8-4.2

Alkyl Chain (adjacent to pyrrole) 25-3.0

Alkyl Chain (bulk) 1.2-1.8

Terminal Methyl (-CHS3) 0.8-1.0

Table 2: Representative 133C NMR Chemical Shift Ranges for Prodigiosin Analogs

Carbon Type Chemical Shift () Range (ppm)
Pyrrole C=C/C=N 100 - 160

Methoxy (-OCHs) 55-65

Alkyl Chain (-CHz-) 20 -40

Terminal Methyl (-CHS3) 10-15

Note: Actual chemical shifts for Butylcycloheptylprodigiosin should be obtained from the
supporting information of relevant research articles.

Experimental Protocol: *H and **C NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of purified Butylcycloheptylprodigiosin in approximately 0.6 mL of a
deuterated solvent (e.g., chloroform-d (CDCIs), methanol-ds (CD3OD), or dimethyl
sulfoxide-de (DMSO-ds)). The choice of solvent should be based on the solubility of the
compound and the desired resolution of exchangeable protons (e.g., N-H).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the
solvent for chemical shift referencing (6 = 0.00 ppm).
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o Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and
sensitivity.

o Tune and shim the spectrometer to ensure a homogeneous magnetic field.
'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a
relaxation delay of 2-5 seconds.

o A larger number of scans (e.g., 1024 or more) is generally required due to the lower
natural abundance of 13C.

Data Processing and Analysis:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the TMS signal.

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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o Analyze the chemical shifts, coupling constants (in *H NMR), and signal multiplicities to
assign the structure of Butylcycloheptylprodigiosin. Two-dimensional NMR experiments
(e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous
assignments.
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Workflow for NMR Spectroscopic Analysis of Butylcycloheptylprodigiosin.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of Butylcycloheptylprodigiosin and to study its fragmentation patterns, which aids in
structural confirmation. Electron Impact (El) mass spectrometry has been noted as a key
technique for distinguishing BCHP from its isomers.

Quantitative Data

The exact mass and fragmentation data for Butylcycloheptylprodigiosin can be found in
specialized publications. For reference, the expected molecular ion and common fragmentation
patterns for prodigiosin-type molecules are presented.

Table 3: Expected Mass Spectrometry Data for Prodigiosin Analogs
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L. Expected m/z (for
lon Description ..
Prodigiosin)

[M]*" or [M+H]* Molecular lon 323.19 (as [M]*)

Result from cleavage of alkyl ] ]
Fragment lons _ _ Varies with structure
chains and pyrrole rings

Note: For specific m/z values for Butylcycloheptylprodigiosin, consult the relevant literature.

Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)

Sample Introduction:

o Introduce a small amount of the purified Butylcycloheptylprodigiosin into the mass
spectrometer. This can be done via a direct insertion probe for solid samples or through a
gas chromatograph (GC-MS) for volatile compounds. For direct insertion, dissolve the
sample in a volatile solvent, apply it to the probe, and allow the solvent to evaporate.

lonization:
o Utilize a standard electron impact ionization source.

o Bombard the vaporized sample with electrons, typically at an energy of 70 eV, to induce
ionization and fragmentation.

Mass Analysis:

o Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

Detection:
o Detect the separated ions and record their abundance.

Data Analysis:
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o Generate a mass spectrum, which is a plot of ion intensity versus m/z.
o Identify the molecular ion peak (M*’) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information. Compare the observed
fragmentation with known fragmentation pathways for prodigiosin analogs. High-resolution
mass spectrometry (HRMS) can be used to determine the elemental composition of the
molecular ion and its fragments.

Sample Introduction Mass Spectrometry

Purified BCHP o

Data Analysis
Identify Molecular Ion entation Structural Confirmation

[1 Electron Impact i Al Ion Detection

onization (70 eV) (€8, Quadrupole)

Click to download full resolution via product page

Workflow for Electron Impact Mass Spectrometry Analysis of BCHP.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and purity assessment of
Butylcycloheptylprodigiosin. Reversed-phase HPLC is commonly used for the separation of

prodigiosin analogs.

Quantitative Data

The retention time of Butylcycloheptylprodigiosin is dependent on the specific HPLC method
used (e.g., column, mobile phase, flow rate).

Table 4: Typical HPLC Parameters and Expected Results for Prodigiosin Analogs
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Parameter Value
Column C18 (Reversed-Phase)
) Gradient of Acetonitrile and Water (with 0.1%
Mobile Phase ) )
TFA or Formic Acid)
Detection Wavelength ~535 nm
Expected Retention Time Varies; typically in the range of 10-30 minutes

Experimental Protocol: Reversed-Phase HPLC

e Sample Preparation:

o Dissolve a known concentration of Butylcycloheptylprodigiosin in a suitable solvent that
is miscible with the mobile phase (e.g., methanol or acetonitrile).

o Filter the sample through a 0.22 pum syringe filter to remove any particulate matter.
 Instrumentation and Column:

o Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or
photodiode array (PDA) detector.

o Equilibrate a C18 analytical column (e.g., 4.6 x 250 mm, 5 pum patrticle size) with the initial
mobile phase conditions. Maintain a constant column temperature (e.g., 30 °C).

e Chromatographic Conditions:

o Set the detector to monitor the absorbance at the Amax of Butylcycloheptylprodigiosin
(around 535 nm).

o Use a binary mobile phase system, for example:
» Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

= Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
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o Run a linear gradient elution, for example, from 30% B to 100% B over 30 minutes,
followed by a hold at 100% B for 5 minutes and re-equilibration at initial conditions.

o Set a flow rate of 1.0 mL/min.

e Injection and Data Acquisition:
o Inject a defined volume of the sample (e.g., 10-20 puL).
o Acquire the chromatogram for the duration of the run.
o Data Analysis:

o Identify the peak corresponding to Butylcycloheptylprodigiosin based on its retention
time.

o Determine the purity of the sample by calculating the peak area percentage of the main
peak relative to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique used to determine the
concentration of Butylcycloheptylprodigiosin in solution and to confirm the presence of its
characteristic chromophore.

Quantitative Data
Table 5: UV-Vis Absorption Data for Prodigiosin Analogs

Parameter Value
Solvent Methanol or Ethanol
Amax ~535 nm

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation:
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o Prepare a stock solution of Butylcycloheptylprodigiosin of known concentration in a
suitable UV-transparent solvent (e.g., methanol or ethanol).

o Prepare a series of dilutions from the stock solution to create a calibration curve if
guantification is desired.

e Instrumentation:
o Use a dual-beam UV-Vis spectrophotometer.
o Use matched quartz cuvettes with a 1 cm path length.
e Measurement:
o Fill a cuvette with the solvent to be used as a blank and record the baseline spectrum.
o Fill a second cuvette with the sample solution.

o Scan the sample over a wavelength range of 200-800 nm to determine the wavelength of
maximum absorbance (Amax).

o To quantify the concentration of an unknown sample, measure its absorbance at the
predetermined Amax.

o Data Analysis:
o The Amax should be characteristic of the prodigiosin chromophore.

o If a calibration curve was generated, determine the concentration of the unknown sample
by interpolating its absorbance value on the curve, according to the Beer-Lambert law.

X-ray Crystallography

X-ray crystallography provides the unambiguous, three-dimensional atomic structure of
Butylcycloheptylprodigiosin in its crystalline solid state. This technique is considered the
gold standard for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction
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o Crystallization:

o Grow single crystals of Butylcycloheptylprodigiosin of suitable quality (typically >0.1
mm in all dimensions) and with minimal defects. This is often the most challenging step
and may require screening various solvents, temperatures, and crystallization techniques
(e.g., slow evaporation, vapor diffusion, cooling).

o Crystal Mounting and Data Collection:
o Select a suitable single crystal under a microscope and mount it on a goniometer head.
o Place the mounted crystal on a single-crystal X-ray diffractometer.

o Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
vibrations and radiation damage.

o Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a
series of images at different crystal orientations.

» Data Processing:

o Integrate the raw diffraction images to obtain the intensities and positions of the diffraction
spots.

o Correct the data for experimental factors (e.g., Lorentz and polarization effects,
absorption).

o Determine the unit cell parameters and the space group of the crystal.
 Structure Solution and Refinement:

o Solve the phase problem to generate an initial electron density map. This can be achieved
using direct methods or Patterson methods for small molecules.

o Build an initial molecular model into the electron density map.

o Refine the atomic positions, and thermal parameters against the experimental diffraction
data until the calculated and observed diffraction patterns converge.
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e Structure Validation and Analysis:

o Validate the final crystal structure using established crystallographic metrics.

o Analyze the three-dimensional structure to determine bond lengths, bond angles, torsion
angles, and intermolecular interactions.

Crystal Growth of BCHP

(Crystal Mounting & Data COHECtiOID

Data Processing & Integration

Structure Solution (Phasing)

Model Building & Refinement

(Structure Validation & Analysi9

3D Atomic Structure
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Workflow for X-ray Crystallography of Butylcycloheptylprodigiosin.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Characterization of Butylcycloheptylprodigiosin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15562521#analytical-techniques-for-
butylcycloheptylprodigiosin-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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